2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol
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Overview
Description
2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a phenoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps. One common approach is to start with the preparation of the phenoxyethylamine intermediate, which is then reacted with a nitrophenylpiperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and nitrophenyl groups, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Bases: NaOH, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(piperazin-1-yl)ethan-1-ol: A simpler analog with a piperazine ring and an ethanol moiety.
Phenoxybenzamine: Contains a phenoxy group and is used as an alpha-adrenergic antagonist.
Cetirizine: An antihistamine with a piperazine ring and a phenyl group
Uniqueness
2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its nitrophenyl group, in particular, may enhance its reactivity and binding affinity compared to simpler analogs .
Properties
Molecular Formula |
C21H28N4O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-[3-[2-(2-methylphenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H28N4O4/c1-17-4-2-3-5-21(17)29-15-8-22-19-16-18(6-7-20(19)25(27)28)24-11-9-23(10-12-24)13-14-26/h2-7,16,22,26H,8-15H2,1H3 |
InChI Key |
HLGGOSPQKXWACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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